Synergistic Lethality Reduction with Vancomycin in Murine Sepsis
RNAIII-inhibiting peptide (TFA) demonstrates synergistic reduction in lethality when combined with vancomycin compared to RIP monotherapy or vancomycin alone in a murine S. aureus sepsis model. The combination achieved a 10% lethality rate, representing a 6-fold reduction from the 60% lethality observed with RIP monotherapy and a 2.5-fold reduction from the 25% lethality with vancomycin alone [1].
| Evidence Dimension | Lethality rate |
|---|---|
| Target Compound Data | 10% lethality (RIP 20 mg/kg + vancomycin 10 mg/kg) |
| Comparator Or Baseline | 60% lethality (RIP 20 mg/kg alone); 25% lethality (vancomycin 10 mg/kg alone); 80% lethality (saline control) |
| Quantified Difference | 50 percentage-point reduction vs. RIP alone; 15 percentage-point reduction vs. vancomycin alone |
| Conditions | Murine sepsis model, intravenous S. aureus ATCC 25923 challenge (3.0×10⁶ CFU), treatment administered immediately post-challenge |
Why This Matters
This synergy enables reduced antibiotic dosing, mitigating resistance selection pressure and vancomycin-associated toxicity in research models.
- [1] Giacometti A, Cirioni O, Ghiselli R, Dell'Acqua G, Orlando F, D'Amato G, Mocchegiani F, Silvestri C, Del Prete MS, Rocchi M, Balaban N, Saba V, Scalise G. RNAIII-inhibiting peptide improves efficacy of clinically used antibiotics in a murine model of staphylococcal sepsis. Peptides. 2005 Feb;26(2):169-75. doi: 10.1016/j.peptides.2004.09.018. PMID: 15629527. View Source
